molecular formula C8H4ClNO2S B596004 2-Chlorobenzo[d]thiazole-4-carboxylic acid CAS No. 1260529-68-7

2-Chlorobenzo[d]thiazole-4-carboxylic acid

Cat. No. B596004
M. Wt: 213.635
InChI Key: CZKIDVYMBRVQBU-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a chemical compound with the empirical formula C9H6ClNO2S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The thiazole ring in 2-Chlorobenzo[d]thiazole-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a solid . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

  • Antimicrobial Agent : Derivatives of 2-Chlorobenzo[d]thiazole have shown promise as antimicrobial agents. For instance, a study by B'Bhatt and Sharma (2017) synthesized derivatives that demonstrated moderate to excellent activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

  • Fungicidal and Antivirus Activity : Fengyun et al. (2015) reported that novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity and were effective against the tobacco mosaic virus (Fengyun et al., 2015).

  • Antiviral Activity : Chen et al. (2010) synthesized new derivatives with potential anti-tobacco mosaic virus activity starting from 4-chlorobenzoic acid (Chen et al., 2010).

  • Corrosion Inhibition : Thiazole hydrazones derived from similar compounds have been studied for their potential in mild steel corrosion inhibition in acidic media. Chaitra et al. (2016) demonstrated their effectiveness as mixed-type inhibitors (Chaitra et al., 2016).

  • Synthesis of Benzothiazoleurea Derivatives : Chen et al. (2010) developed a method for synthesizing 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas, indicating potential applications in various chemical syntheses (Chen et al., 2010).

  • Adenosine Receptor Ligands : Cagide et al. (2015) synthesized new chromone–thiazole hybrids as potential ligands for human adenosine receptors, suggesting applications in therapeutic developments (Cagide et al., 2015).

  • Potential Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized derivatives showing significant activity against leukemia cells and certain antifilarial activities (Kumar et al., 1993).

Safety And Hazards

2-Chlorobenzo[d]thiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 2, and Eye Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the future directions for 2-Chlorobenzo[d]thiazole-4-carboxylic acid could involve further exploration of its potential biological activities and applications in drug development.

properties

IUPAC Name

2-chloro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKIDVYMBRVQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzo[d]thiazole-4-carboxylic acid

Citations

For This Compound
3
Citations
DD Gaikwad, CD Pawar, DN Pansare… - EUROPEAN …, 2019 - researchgate.net
The kinases plays important role in cell functioning. There are over 500 kinases comprising in the human kinome, and all are associated with the functioning of cells. 1 Different types of …
Number of citations: 3 www.researchgate.net
VG Shtamburg, VV Shtamburg, AA Anishchenko… - Eur. Chem. Bull, 2019 - real-j.mtak.hu
ONE POT MULTICOMPONENT SYNTHESIS OF FUNCTIONALIZED PYRIDINES USING MORPHOLINE ORGANOBASE AT AMBIENT TEMPERATURE Page 1 Synthesis of substituted …
Number of citations: 4 real-j.mtak.hu
SS Kauthale, SU Tekale, VP Pagore… - EUROPEAN …, 2019 - academia.edu
Multi-component reactions (MCRs) contribute significantly to the sustainable and diversity-oriented synthesis of various heterocyclic compounds in combinatorial and medicinal …
Number of citations: 1 www.academia.edu

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